5-Aminoisophthalic acid

Catalog No.
S576512
CAS No.
99-31-0
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminoisophthalic acid

CAS Number

99-31-0

Product Name

5-Aminoisophthalic acid

IUPAC Name

5-aminobenzene-1,3-dicarboxylic acid

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)

InChI Key

KBZFDRWPMZESDI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)N)C(=O)O

Synonyms

5-aminoisophthalic acid

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)C(=O)O
  • Origin: 5-AIA is not typically found naturally but can be synthesized in a lab [].
  • Significance: The research on 5-AIA is limited, but it has potential applications in organic synthesis due to its functional groups [].

Molecular Structure Analysis

  • Key features: 5-AIA has a benzene ring with an amine (NH2) group attached at the fifth carbon and two carboxylic acid (COOH) groups at the first and third carbons [, ]. This structure gives it both basic and acidic properties.
  • Notable aspects: The presence of the amine and carboxylic acid groups allows 5-AIA to participate in various chemical reactions like condensation and salt formation [].

Chemical Reactions Analysis

  • Synthesis: A common method for synthesizing 5-AIA involves nitration of phthalic acid followed by reduction of the nitro group to an amine [].

Balanced chemical equation for the nitration step:

C6H4(CO2H)2 (phthalic acid) + HNO3 (nitric acid) -> C6H3(NO2)(CO2H)2 (5-nitroisophthalic acid) + H2O (water) []

  • Decomposition

    Information on the specific decomposition pathways of 5-AIA is not readily available in scientific literature. However, carboxylic acids and aromatic amines can undergo thermal decomposition under high temperatures [].

  • Other relevant reactions

    Due to the presence of the amine and carboxylic acid groups, 5-AIA can participate in condensation reactions with other molecules containing similar functional groups. For instance, it could react with diamines to form polymers [].


Physical And Chemical Properties Analysis

  • Melting point: 150-156 °C [].
  • Boiling point: No data available.
  • Solubility: Soluble in water and some organic solvents [].
  • Stability: Stable under normal storage conditions (2-30 °C) [].

Currently, there is no scientific research available on the specific mechanism of action of 5-AIA in biological systems.

  • 5-AIA can cause skin and eye irritation [].
  • Harmful if swallowed [].
  • Specific data on flammability and reactivity is not available, but amines and aromatic compounds can be flammable under certain conditions [, ].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, eye protection, and respirator when handling 5-AIA [].
  • Work in a well-ventilated area [].
  • Follow proper disposal procedures according to local regulations [].

Precursor for Polymer Synthesis

AIPA is a valuable precursor for the synthesis of various polymers, including:

  • Poly(5-aminoisophthalic acid): This polymer is synthesized through an oxidative polymerization reaction of AIPA. It exhibits interesting properties like thermal stability and potential applications in flame retardants and electronic materials [].
  • Poly(benzimidazole-co-aniline) (PBIANI): This copolymer is prepared via condensation polymerization of AIPA with 3,3′-diaminobenzidine. PBIANI demonstrates potential applications in proton exchange membranes for fuel cells due to its good proton conductivity and thermal stability [].

Potential Applications in Medicine

AIPA has been explored for its potential applications in the field of medicine. Studies suggest that AIPA might possess:

  • Antimicrobial activity: A study reported the in-vitro antibacterial activity of AIPA against various bacterial strains, including Escherichia coli and Staphylococcus aureus []. However, further research is necessary to understand the mechanisms and potential effectiveness of AIPA as an antimicrobial agent.
  • Anticancer properties: Preliminary research indicates that AIPA might exhibit antitumor activity against certain cancer cell lines []. However, these findings are based on in-vitro studies, and further investigations are needed to assess the potential therapeutic efficacy and safety of AIPA in cancer treatment.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (32.2%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

99-31-0

Wikipedia

5-Aminoisophthalic acid

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 5-amino-: ACTIVE

Dates

Modify: 2023-08-15

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